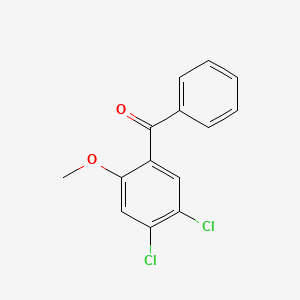
3-(4-Methylpiperidin-1-yl)-1-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylpiperidin-1-yl)-1-phenylpropan-1-one is a chemical compound that features a piperidine ring substituted with a methyl group and a phenylpropanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperidin-1-yl)-1-phenylpropan-1-one typically involves the reaction of 4-methylpiperidine with a suitable phenylpropanone derivative. One common method is the reductive amination of 4-methylpiperidine with 1-phenylpropan-1-one using a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but optimized for large-scale production, including precise control of reaction parameters and the use of automated systems for monitoring and control.
化学反应分析
Types of Reactions
3-(4-Methylpiperidin-1-yl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
科学研究应用
3-(4-Methylpiperidin-1-yl)-1-phenylpropan-1-one has several applications in scientific research:
作用机制
The mechanism of action of 3-(4-Methylpiperidin-1-yl)-1-phenylpropan-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways . For example, it may act as an inhibitor or activator of certain enzymes, affecting processes such as neurotransmission or metabolic regulation .
相似化合物的比较
Similar Compounds
1-Benzylpyrrolidine-3-amine derivatives: These compounds share structural similarities with 3-(4-Methylpiperidin-1-yl)-1-phenylpropan-1-one and exhibit similar biological activities.
Tetrazole-containing derivatives: These compounds also feature a piperidine ring and are studied for their potential therapeutic applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a phenylpropanone moiety makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research .
属性
CAS 编号 |
6622-90-8 |
|---|---|
分子式 |
C15H21NO |
分子量 |
231.33 g/mol |
IUPAC 名称 |
3-(4-methylpiperidin-1-yl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H21NO/c1-13-7-10-16(11-8-13)12-9-15(17)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 |
InChI 键 |
LVTXFVGIXHOMSX-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)CCC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


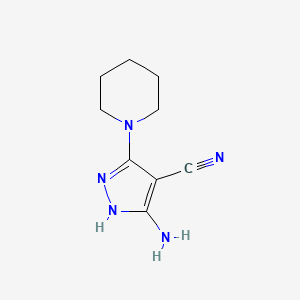

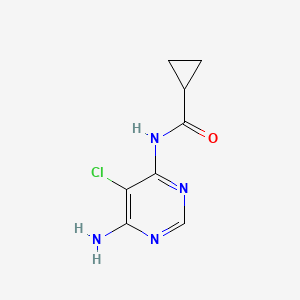
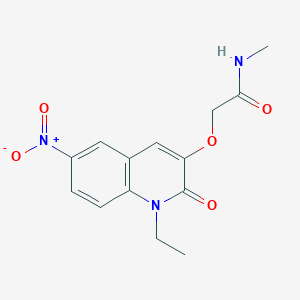
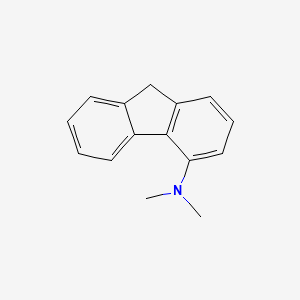




![4-[(Trichloromethyl)sulfanyl]benzoic acid](/img/structure/B13991447.png)
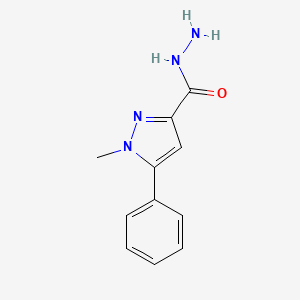
![N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13991459.png)
![6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid](/img/structure/B13991463.png)
